molecular formula C5H6ClN3 B136667 2-Chloro-5-hydrazinylpyridine CAS No. 145934-89-0

2-Chloro-5-hydrazinylpyridine

Cat. No.: B136667
CAS No.: 145934-89-0
M. Wt: 143.57 g/mol
InChI Key: XHEJLXPUJJYRBJ-UHFFFAOYSA-N
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Description

2-Chloro-5-hydrazinylpyridine is a chemical compound with the molecular formula C5H6ClN3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position and a hydrazine group at the fifth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-hydrazinylpyridine typically involves the reaction of 2-chloro-5-nitropyridine with hydrazine hydrate. The reaction is carried out under reflux conditions, where the nitro group is reduced to a hydrazine group. The reaction can be represented as follows:

2-chloro-5-nitropyridine+hydrazine hydrateThis compound+water\text{2-chloro-5-nitropyridine} + \text{hydrazine hydrate} \rightarrow \text{this compound} + \text{water} 2-chloro-5-nitropyridine+hydrazine hydrate→this compound+water

The reaction is usually conducted in an inert atmosphere to prevent oxidation and at a temperature range of 80-100°C.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-hydrazinylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The hydrazine group can be oxidized to form azo compounds.

    Reduction Reactions: The compound can be reduced to form 2-chloro-5-aminopyridine.

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products:

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Major products are azo compounds.

    Reduction Reactions: The primary product is 2-chloro-5-aminopyridine.

Scientific Research Applications

2-Chloro-5-hydrazinylpyridine is utilized in several scientific research areas:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmacologically active molecules, particularly in the development of anti-cancer and anti-inflammatory agents.

    Material Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

    Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is used in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-hydrazinylpyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chlorine atom enhances the compound’s reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

    2-Chloro-5-nitropyridine: Similar structure but with a nitro group instead of a hydrazine group.

    2-Chloro-5-aminopyridine: Formed by the reduction of 2-Chloro-5-hydrazinylpyridine.

    2-Chloro-5-methylpyridine: Contains a methyl group instead of a hydrazine group.

Uniqueness: this compound is unique due to the presence of both a chlorine atom and a hydrazine group on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Biological Activity

2-Chloro-5-hydrazinylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer properties, and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated pyridine ring substituted with a hydrazine group. This structural arrangement contributes to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial and fungal strains:

  • Bacterial Activity : It has been tested against common pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating notable inhibition zones in agar diffusion assays.
  • Fungal Activity : The compound has shown efficacy against fungi like Candida and Aspergillus species, with varying degrees of effectiveness.
MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
Candida albicans20
Aspergillus niger12

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines, including:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)28

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell survival.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress in target cells, leading to cellular damage and death.
  • Interference with Nucleic Acids : The hydrazine moiety may interact with DNA or RNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Candida. The results indicated that the compound had a higher efficacy against resistant strains compared to standard antifungal agents, suggesting its potential as a novel therapeutic agent.

Study on Anticancer Activity

In another investigation, the anticancer effects of this compound were assessed using xenograft models in mice. The compound significantly reduced tumor size compared to controls, supporting its development as an anticancer drug candidate.

Properties

IUPAC Name

(6-chloropyridin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-2-1-4(9-7)3-8-5/h1-3,9H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHEJLXPUJJYRBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1NN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20445939
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145934-89-0
Record name 2-Chloro-5-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20445939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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